molecular formula C25H34N4O4S B2382123 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide CAS No. 1190008-03-7

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide

Cat. No. B2382123
CAS RN: 1190008-03-7
M. Wt: 486.63
InChI Key: IMWAAXXNCAIIMH-UHFFFAOYSA-N
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Description

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking in Type 2 Diabetes Research

Research on compounds with a structural focus on furan and imidazole derivatives, such as 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, has shown potential applications in Type 2 Diabetes (T2D) through in vitro enzymatic assays targeting α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and β-secretase. These compounds have also been evaluated for antioxidant activity, hinting at their multifunctional potential in treating conditions associated with oxidative stress and inflammatory processes, which are significant in the context of diabetes management (Mphahlele et al., 2020).

Cellular Distribution in Cancer Treatment

Studies on furamidine analogues, related by their structural motifs to imidazole, have been conducted to understand their distribution in tumor cells. These studies utilize fluorescence microscopy to observe the cellular distribution properties of DNA-binding cationic compounds, which are crucial for designing drugs with specific intracellular targeting capabilities. Such research underscores the importance of chemical structure in the effectiveness and specificity of antitumor agents (Lansiaux et al., 2002).

Mitochondrial Permeability Transition in Vascular Dysfunction

Research into compounds with a basis in furan and imidazole structures has led to the identification of potential therapeutic agents for treating vascular dysfunction, including ischemia/reperfusion injury. Compounds like 5-(3,5-dichlorophenyl)-N-{2,4-dioxo-3-[(pyridin-3-yl)methyl]imidazolidin-1-yl}-2-furamide have shown potent inhibitory activity against Ca²⁺-induced mitochondrial swelling, highlighting their potential in medical applications focused on mitochondrial health and protection (Murasawa et al., 2012).

Antipsychotic Potential of Pyrazol-5-ols

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveals a series of novel potential antipsychotic agents. These studies, which include the synthesis and pharmacological evaluation of compounds with specific functionalities aimed at replacing amino and ketone groups, indicate a novel approach to developing antipsychotic medications. Such research underscores the significance of exploring heterocyclic compounds for therapeutic applications beyond their traditional uses (Wise et al., 1987).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-2-33-22-10-5-4-9-21(22)19-27-25(30)20-12-17-28(18-13-20)24-23(11-8-14-26-24)34(31,32)29-15-6-3-7-16-29/h4-5,8-11,14,20H,2-3,6-7,12-13,15-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWAAXXNCAIIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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